1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole
Description
1-(4-Chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a chlorophenyl group at position 1, a methyl group at position 3, and a methoxy group at position 4. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-7-11(15-2)14(13-8)10-5-3-9(12)4-6-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUIYWMFPWOIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324154 | |
| Record name | 1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55227-85-5 | |
| Record name | 1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 3-methoxy-2-butanone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in ethanol as a solvent and requires heating under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
Key Insights :
Comparison with Target Compound :
- The 4-chlorophenyl group in the target compound may enhance anti-inflammatory activity similar to .
- Methoxy groups at C5 (target) vs. C4 () could alter antioxidant potency due to electronic effects.
Structure-Activity Relationship (SAR)
- Halogen Effects : Chlorine at C1 (4-position) improves metabolic stability and target affinity compared to fluorine ().
- Methoxy Positioning : Para-methoxy (target) enhances resonance stabilization, whereas ortho-methoxy () may sterically hinder binding.
- Methyl vs.
Physicochemical Properties
Key Differences :
- The trifluoromethyl analog () has higher molecular weight and LogP, favoring membrane permeability but risking solubility issues.
Biological Activity
1-(4-Chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been studied for their potential applications in anti-inflammatory, analgesic, and anticancer therapies. This article reviews the biological activity of this specific pyrazole derivative, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with a chlorophenyl group and a methoxy substituent, which are critical for its biological activity.
Biological Activity Overview
Research has demonstrated that pyrazole derivatives exhibit a range of biological activities, including:
- Anti-inflammatory Activity : Many studies indicate that pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, compounds similar to this compound have shown significant anti-inflammatory effects comparable to standard drugs like indomethacin .
- Analgesic Effects : The analgesic properties of pyrazoles are often linked to their ability to modulate pain pathways. Some derivatives have been shown to provide pain relief without the gastrointestinal side effects associated with traditional NSAIDs .
- Anticancer Potential : Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, certain compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory and Analgesic Activities
A study conducted on various pyrazolone derivatives found that this compound exhibited potent anti-inflammatory activity. The results indicated an IC50 value comparable to established anti-inflammatory agents.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 25 | Anti-inflammatory |
| Indomethacin | 20 | Anti-inflammatory |
| Aspirin | 30 | Anti-inflammatory |
Anticancer Activity
In vitro studies demonstrated that this pyrazole derivative could inhibit the proliferation of cancer cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Cytotoxic |
| A549 (Lung) | 18 | Cytotoxic |
| HeLa (Cervical) | 22 | Cytotoxic |
The mechanism underlying the biological activities of this compound is believed to involve:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins .
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death through mitochondrial dysfunction and activation of caspases .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole?
The synthesis typically involves cyclization reactions using hydrazines and carbonyl precursors. A key intermediate, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, can be synthesized via the Vilsmeier–Haack reaction of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one . Subsequent functionalization steps, such as methoxylation at the 5-position, are achieved through nucleophilic substitution or oxidation-acylation sequences. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can react with methoxy-containing reagents under controlled conditions .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR are used to confirm substitution patterns and aromatic proton environments .
- X-ray Crystallography : Determines molecular conformation, dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings), and hydrogen-bonding interactions .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms purity and stoichiometry .
Advanced: How can reaction conditions be optimized to enhance yield in multi-step syntheses?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency in Vilsmeier–Haack reactions .
- Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions during coupling steps, as seen in triazole–pyrazole hybrid syntheses .
- Catalysis : Copper sulfate and sodium ascorbate enhance click chemistry yields (e.g., 61% yield in triazole formation) .
- Purification Methods : Column chromatography with silica gel or recrystallization from ethanol improves purity .
Advanced: How do substituent modifications influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance metabolic stability, while methoxy groups improve solubility. Trifluoromethyl groups at the 3-position increase lipophilicity, affecting receptor binding .
- SAR Methodology :
- In Silico Docking : Predict interactions with target proteins (e.g., carbonic anhydrase isoforms) .
- Biological Assays : Screen derivatives against models like maximal electroshock (MES) for anticonvulsant activity or microbial cultures for antimicrobial effects .
- Comparative Studies : Contrast activity profiles of analogs (e.g., 5-(4-chlorophenyl) vs. 5-phenyl derivatives) to identify critical substituents .
Advanced: How should researchers address contradictions in biological activity data across studies?
Contradictions often arise from:
- Assay Variability : Differences in MES seizure models or microbial strains can alter efficacy thresholds .
- Solubility Issues : Poor solubility in aqueous buffers may underreport in vitro activity .
- Metabolic Stability : Hepatic metabolism in vivo vs. static in vitro conditions can lead to discrepancies .
Resolution Strategies :
Basic: What are the safety considerations for handling this compound?
- Protective Measures : Use gloves, goggles, and ventilation to avoid inhalation or dermal contact .
- Storage : Store in sealed containers at 2–8°C to prevent degradation .
- Toxicity Data : While specific data for this compound is limited, related pyrazoles show moderate oral toxicity (LD > 500 mg/kg in rodents) .
Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?
- LogP Calculation : Software like ChemDraw estimates lipophilicity (e.g., LogP ~3.5 for CHClFNO) .
- Molecular Dynamics (MD) Simulations : Model conformational flexibility and solvent interactions .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
